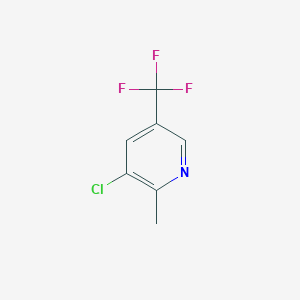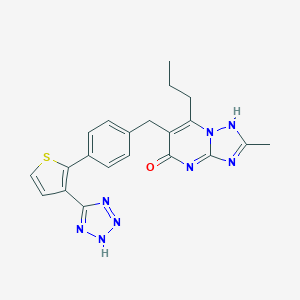![molecular formula C11H11NOS B060771 6-Allyl-2-methylbenzo[d]thiazol-7-ol CAS No. 163299-44-3](/img/structure/B60771.png)
6-Allyl-2-methylbenzo[d]thiazol-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Allyl-2-methyl-1,3-benzothiazol-7-ol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an allyl group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 7th position on the benzothiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions typically include the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
6-Allyl-2-methyl-1,3-benzothiazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6-Allyl-2-methyl-1,3-benzothiazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit dihydroorotase, DNA gyrase, and other enzymes involved in bacterial and cancer cell proliferation .
類似化合物との比較
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant and anti-tetanus activity.
2-Arylbenzothiazoles: Widely studied for their pharmacological properties, including anti-bacterial, anti-fungal, and anti-cancer activities.
Uniqueness
6-Allyl-2-methyl-1,3-benzothiazol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
163299-44-3 |
|---|---|
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC名 |
2-methyl-6-prop-2-enyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C11H11NOS/c1-3-4-8-5-6-9-11(10(8)13)14-7(2)12-9/h3,5-6,13H,1,4H2,2H3 |
InChIキー |
JBTFTIFCYDVASK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)CC=C)O |
正規SMILES |
CC1=NC2=C(S1)C(=C(C=C2)CC=C)O |
同義語 |
7-Benzothiazolol,2-methyl-6-(2-propenyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)
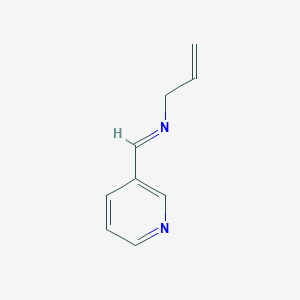

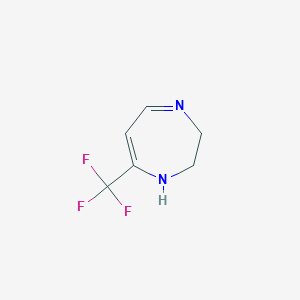
![2-oxa-4-azatetracyclo[5.3.1.15,9.01,5]dodecan-3-one](/img/structure/B60695.png)
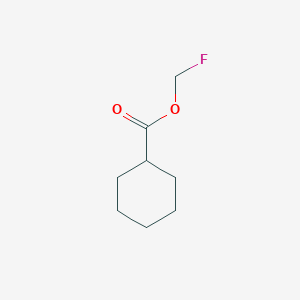
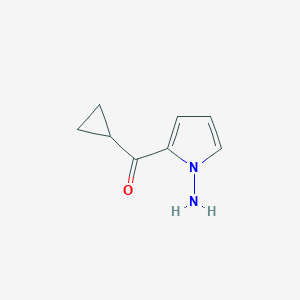

![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)

![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)
